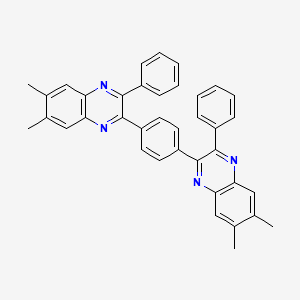
2,2'-(1,4-Phenylene)bis(6,7-dimethyl-3-phenylquinoxaline)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-(1,4-Phenylene)bis(6,7-dimethyl-3-phenylquinoxaline) is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound belongs to the quinoxaline family, which is characterized by a bicyclic structure consisting of a benzene ring fused with a pyrazine ring. The presence of phenyl groups and methyl substitutions further enhances its chemical reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(1,4-Phenylene)bis(6,7-dimethyl-3-phenylquinoxaline) typically involves multi-step organic reactions. One common method includes the condensation of 1,4-phenylenediamine with 6,7-dimethyl-3-phenylquinoxaline-2,3-dione under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or acetic acid, and requires heating to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under precise temperature and pressure conditions. Catalysts may be used to enhance the reaction rate and yield. The final product is then purified through techniques such as recrystallization or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
2,2’-(1,4-Phenylene)bis(6,7-dimethyl-3-phenylquinoxaline) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and methyl groups, respectively.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine in the presence of a catalyst like iron(III) bromide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives with additional functional groups, while reduction may produce partially or fully reduced quinoxaline compounds.
Scientific Research Applications
2,2’-(1,4-Phenylene)bis(6,7-dimethyl-3-phenylquinoxaline) has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential as a fluorescent probe in biological imaging due to its unique photophysical properties.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism by which 2,2’-(1,4-Phenylene)bis(6,7-dimethyl-3-phenylquinoxaline) exerts its effects is primarily through its interaction with specific molecular targets. In biological systems, it may bind to DNA or proteins, altering their function and leading to various biological outcomes. The compound’s photophysical properties also enable it to participate in energy transfer processes, making it useful in imaging and sensor applications.
Comparison with Similar Compounds
Similar Compounds
2,2’-(1,4-Phenylene)bis(6,7-dimethyl-4,9-dihydrofuro[2,3-b]quinoxalin-3(2H)-one): Shares a similar core structure but with different functional groups.
2,2’-(1,4-Phenylene)bis(4-methyl-5-phenyl-oxazole): Another compound with a similar phenylene linkage but different heterocyclic rings.
Uniqueness
2,2’-(1,4-Phenylene)bis(6,7-dimethyl-3-phenylquinoxaline) is unique due to its specific combination of phenyl and methyl substitutions on the quinoxaline rings. This unique structure imparts distinct chemical and physical properties, making it valuable for specialized applications in various scientific fields.
Properties
CAS No. |
647375-65-3 |
|---|---|
Molecular Formula |
C38H30N4 |
Molecular Weight |
542.7 g/mol |
IUPAC Name |
2-[4-(6,7-dimethyl-3-phenylquinoxalin-2-yl)phenyl]-6,7-dimethyl-3-phenylquinoxaline |
InChI |
InChI=1S/C38H30N4/c1-23-19-31-33(21-25(23)3)41-37(35(39-31)27-11-7-5-8-12-27)29-15-17-30(18-16-29)38-36(28-13-9-6-10-14-28)40-32-20-24(2)26(4)22-34(32)42-38/h5-22H,1-4H3 |
InChI Key |
SEKBSJWONMDXOC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1C)N=C(C(=N2)C3=CC=CC=C3)C4=CC=C(C=C4)C5=NC6=C(C=C(C(=C6)C)C)N=C5C7=CC=CC=C7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(Cyclopent-1-en-1-yl)methyl]-N-(prop-2-en-1-yl)butan-1-amine](/img/structure/B12609737.png)
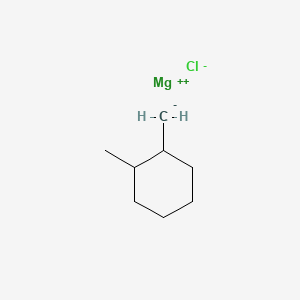
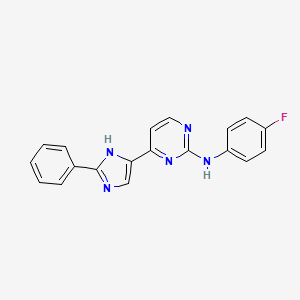
![2,4-Bis[4-(trifluoromethyl)phenyl]thiophene](/img/structure/B12609748.png)
![1-Methyl-3,5-bis[(tetradecyloxy)carbonyl]pyridin-1-ium iodide](/img/structure/B12609760.png)

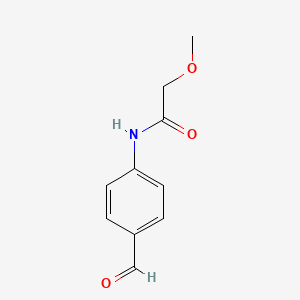
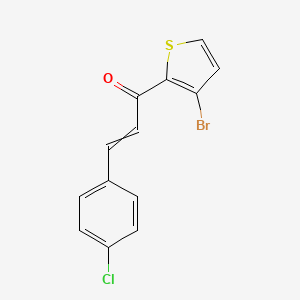
![4,5-Diphenyl-2-[(trimethylstannyl)sulfanyl]-1,3-oxazole](/img/structure/B12609795.png)
![3-[Ethoxy(dimethoxy)silyl]propane-1-thiol](/img/structure/B12609796.png)
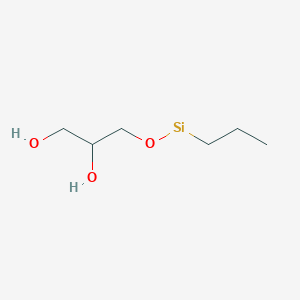
![4-Methyl-2,3,4,6,7,8-hexahydropyrrolo[1,2-a]pyrimidine](/img/structure/B12609812.png)

![{11-[(Prop-2-yn-1-yl)oxy]undecyl}phosphonic acid](/img/structure/B12609834.png)
